3-Bromo-4-methoxyphenylacetonitrile
CAS No.: 772-59-8
Cat. No.: VC1974390
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 772-59-8 |
---|---|
Molecular Formula | C9H8BrNO |
Molecular Weight | 226.07 g/mol |
IUPAC Name | 2-(3-bromo-4-methoxyphenyl)acetonitrile |
Standard InChI | InChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 |
Standard InChI Key | OBJKHHRZMIIEOK-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CC#N)Br |
Canonical SMILES | COC1=C(C=C(C=C1)CC#N)Br |
Introduction
Chemical Structure and Properties
Basic Information
3-Bromo-4-methoxyphenylacetonitrile is characterized by the molecular formula C₉H₈BrNO and has a molecular weight of 226.07 g/mol . It is registered under CAS number 772-59-8 . This compound is also known by several synonyms including 3-bromo-4-methoxybenzyl cyanide and 2-(3-bromo-4-methoxyphenyl)acetonitrile .
Property | Value |
---|---|
Molecular Formula | C₉H₈BrNO |
Molecular Weight | 226.07 g/mol |
CAS Registry Number | 772-59-8 |
Synonyms | 3-Bromo-4-methoxybenzyl cyanide; 2-(3-Bromo-4-methoxyphenyl)acetonitrile; Benzeneacetonitrile, 3-bromo-4-methoxy- |
EINECS | 674-065-4 |
Product Categories | Aromatic Nitriles |
Physical Properties
The compound exists as a solid at room temperature, appearing as a white to pale yellow or cream-colored substance . It has specific physical characteristics that are important for its handling, storage, and applications in chemical synthesis.
Physical Property | Value |
---|---|
Physical State | Solid (white to pale yellow or cream) |
Melting Point | 50-53°C |
Boiling Point | 175-178°C (at 6 mm Hg pressure) |
Density | 1.450±0.06 g/cm³ (Predicted) |
Solubility | Soluble in methanol; insoluble in water |
Flash Point | 175-178°C/6mm |
Structural Characteristics
The molecular structure of 3-Bromo-4-methoxyphenylacetonitrile features a phenyl ring with a bromine atom at position 3 and a methoxy group at position 4. The acetonitrile group (-CH₂CN) is attached to the phenyl ring, creating a versatile chemical scaffold for further functionalization .
Structural Information | Value |
---|---|
SMILES Notation | COC1=C(C=C(C=C1)CC#N)Br |
InChI | InChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 |
InChIKey | OBJKHHRZMIIEOK-UHFFFAOYSA-N |
The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups on the aromatic ring creates a unique electronic environment that influences the reactivity of this compound in various chemical transformations.
Synthesis Methods
Reaction Conditions
-
For bromination reactions:
-
Solvent: Chloroform or carbon tetrachloride
-
Temperature: Reflux conditions or room temperature
-
Catalyst: Benzoyl peroxide or AIBN
-
Brominating agent: N-bromosuccinimide (NBS)
-
-
For cyanation reactions:
In some synthetic approaches, a base such as sodium hydride may be employed when 3-Bromo-4-methoxyphenylacetonitrile serves as a starting material for further transformations .
Chemical Reactivity and Transformations
Functional Group Reactivity
The reactivity of 3-Bromo-4-methoxyphenylacetonitrile is largely determined by its three main functional groups: the bromine substituent, the methoxy group, and the nitrile functionality. Each of these groups offers distinct reaction pathways:
-
Bromine Substituent: The bromine atom is susceptible to nucleophilic aromatic substitution and metal-catalyzed coupling reactions. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings .
-
Methoxy Group: The methoxy substituent is an electron-donating group that can be cleaved under demethylation conditions (e.g., using BBr₃) to reveal a phenolic hydroxyl group . This transformation can be useful for accessing phenol derivatives.
-
Nitrile Group: The acetonitrile moiety (-CH₂CN) can undergo various transformations including reduction to primary amines, hydrolysis to carboxylic acids, and nucleophilic additions to the nitrile carbon.
Reported Transformations
In research contexts, 3-Bromo-4-methoxyphenylacetonitrile has been employed as a building block for more complex molecules. One example includes its use in the synthesis of cyclobutane derivatives through reaction with sodium hydride . The compound has also been identified as a precursor for compounds with potential biological activities .
Applications
Research Applications
3-Bromo-4-methoxyphenylacetonitrile serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential biological activities . Its structural features make it valuable for:
-
Building Block in Medicinal Chemistry: The compound can serve as a versatile scaffold for constructing biologically active molecules, particularly those targeting enzyme inhibition .
-
Synthetic Intermediate: It is used in the preparation of various derivatives through functional group transformations and cross-coupling reactions .
-
Fragment-Based Drug Discovery: Structurally related compounds have been identified in fragment-based approaches to drug development, suggesting potential applications in pharmaceutical research .
Hazard Information | Classification/Value |
---|---|
Hazard Codes | Xi (Irritant), Xn (Harmful) |
Risk Statements | 22-20/21/22 |
Safety Statements | 22-36/37 |
Hazard Class | 6.1 |
Packing Group | III |
HS Code | 2926907090 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume